molecular formula C9H16O2 B12919211 1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane CAS No. 871-12-5

1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane

Cat. No.: B12919211
CAS No.: 871-12-5
M. Wt: 156.22 g/mol
InChI Key: FMUKORQKCXVLSZ-UHFFFAOYSA-N
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Description

1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane is an organic compound that features a butane backbone with a prop-2-yn-1-yloxy and an ethoxy group attached. This compound is of interest due to its unique structure, which combines alkyne and ether functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane typically involves the reaction of 1-bromo-2-butene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the propargyl alcohol displaces the bromine atom to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the alkyne group.

Industrial Production Methods

On an industrial scale, the production of 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new ether derivatives.

Scientific Research Applications

1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane exerts its effects involves the interaction of its functional groups with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ether groups can act as electron donors, stabilizing reactive intermediates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-yn-1-yloxy)butane: Lacks the ethoxy group, making it less versatile in certain reactions.

    1-(1-(Prop-2-yn-1-yloxy)ethoxy)propane: Shorter carbon chain, affecting its reactivity and physical properties.

    1-(1-(Prop-2-yn-1-yloxy)ethoxy)pentane: Longer carbon chain, which can influence its solubility and boiling point.

Uniqueness

1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane is unique due to its combination of alkyne and ether functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

871-12-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(1-prop-2-ynoxyethoxy)butane

InChI

InChI=1S/C9H16O2/c1-4-6-8-11-9(3)10-7-5-2/h2,9H,4,6-8H2,1,3H3

InChI Key

FMUKORQKCXVLSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OCC#C

Origin of Product

United States

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